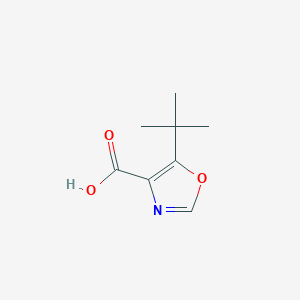
Ácido 2-fluoro-5-((4-oxo-3,4-dihidroftalazin-1-il)metil)benzoico
Descripción general
Descripción
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest due to their potential applications in pharmaceuticals and positron emission tomography (PET) imaging. For instance, the radiosynthesis of a fluorinated compound for imaging AMPA receptors was achieved using a one-pot two-step method involving a spirocyclic hypervalent iodine(III) mediated radiofluorination followed by a copper(I) iodide mediated coupling reaction . This method could potentially be adapted for the synthesis of "2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid" by altering the coupling partners to match the desired structure.
Molecular Structure Analysis
The molecular structure of fluorinated compounds can be complex, and the presence of fluorine can significantly affect the chemical properties of the molecule. For example, the X-ray crystal structure of a benzaldehyde ortho C-H palladation intermediate was obtained, which could provide insights into the electronic effects of fluorine substituents on aromatic systems . Understanding such interactions is crucial for predicting the reactivity and stability of "2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid".
Chemical Reactions Analysis
Fluorinated compounds can participate in various chemical reactions. The papers describe the use of fluorogenic reagents for the detection and analysis of primary amines and aminated carbohydrates , as well as the synthesis of highly conjugated arylpropenylidene-1,3-diazin-2-ones via a Paterno-Buchi reaction by photoreaction . These reactions highlight the reactivity of fluorinated compounds and suggest that "2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid" may also undergo similar reactions, which could be useful in its functionalization or in the development of detection methods.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom, which is highly electronegative. This can lead to increased stability of the compound in both acidic and basic solutions, as seen with the fluorogenic reagent developed for primary amines . Additionally, the hydrophobic nature of fluorinated tags can allow for analysis in reversed-phase HPLC . These properties are important to consider when studying "2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid", as they will affect its solubility, stability, and methods of analysis.
Aplicaciones Científicas De Investigación
Síntesis de Andamios de Ftalazinona
Este compuesto se utiliza como intermedio en la síntesis de andamios de ftalazinona . Las ftalazinonas son una clase de compuestos que han demostrado ser prometedoras en diversas áreas de la química medicinal debido a sus diversas actividades biológicas.
Inhibición de la Poli (ADP-ribosa) Polimerasa
Los andamios de ftalazinona sintetizados usando este compuesto se han encontrado que son potentes inhibidores de la poli (ADP-ribosa) polimerasa . Esta enzima juega un papel clave en la reparación del ADN, y su inhibición puede ser útil en el tratamiento de ciertos tipos de cáncer.
Diseño de Derivados de Isocorydina
Este compuesto también se ha utilizado en el diseño de derivados de isocorydina . La isocorydina es un alcaloide natural que ha mostrado actividad anticancerígena, y el diseño de derivados puede ayudar a mejorar su eficacia y reducir los efectos secundarios.
Síntesis de Olaparib
Olaparib es un medicamento que se utiliza para tratar ciertos tipos de cáncer, y este compuesto sirve como intermedio en su síntesis . Olaparib es un inhibidor de PARP, similar a los andamios de ftalazinona mencionados anteriormente.
Intermedio de Síntesis Orgánica
En general, este compuesto puede servir como intermedio en varios procesos de síntesis orgánica . Sus propiedades y estructura específicas lo hacen útil en una amplia gama de reacciones.
Intermedio Farmacéutico
Además de su papel en la síntesis de medicamentos específicos como Olaparib, este compuesto también puede servir como intermedio farmacéutico de manera más amplia . Esto significa que se puede utilizar en la producción de una variedad de medicamentos diferentes.
Mecanismo De Acción
Target of Action
The primary target of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is the Poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death.
Mode of Action
This compound selectively binds to and inhibits PARP . By inhibiting PARP, it prevents the repair of single-strand DNA breaks . This inhibition leads to the accumulation of DNA damage, resulting in cell death, particularly in cells with defective DNA repair mechanisms.
Biochemical Pathways
The inhibition of PARP affects the DNA repair pathwayThese breaks can lead to cell death, especially in cells lacking the ability to repair double-strand breaks .
Pharmacokinetics
The compound is described as a solid at room temperature, suggesting it could be administered orally
Result of Action
The result of the action of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is the induction of cell death in cells with defective DNA repair mechanisms . This makes it a potential therapeutic agent for the treatment of certain types of cancer.
Propiedades
IUPAC Name |
2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O3/c17-13-6-5-9(7-12(13)16(21)22)8-14-10-3-1-2-4-11(10)15(20)19-18-14/h1-7H,8H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXLJNGPFJEKQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647416 | |
| Record name | 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
763114-26-7 | |
| Record name | 2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763114-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20647416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid](/img/structure/B1343870.png)



